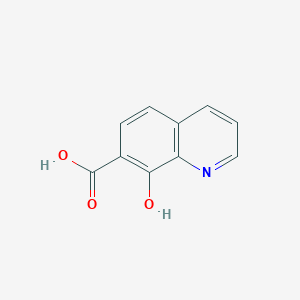

8-Hydroxyquinoline-7-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35082. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-hydroxyquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-7(10(13)14)4-3-6-2-1-5-11-8(6)9/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIAZVFJRYLCBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)C(=O)O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282700 | |

| Record name | 8-hydroxyquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19829-79-9 | |

| Record name | 19829-79-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 19829-79-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-hydroxyquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxyquinoline-7-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-Hydroxyquinoline-7-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 8-Hydroxyquinoline-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound belonging to the quinoline family.[1][2] Structurally, it is a derivative of 8-hydroxyquinoline (also known as oxine) with a carboxylic acid group substituted at the 7-position. This arrangement of a phenolic hydroxyl group and a heterocyclic nitrogen atom makes it a powerful bidentate chelating agent, capable of forming stable complexes with a wide range of metal ions.[3][4] This characteristic is central to its diverse applications, which span analytical chemistry, pharmaceutical development, and biological research.[3] In the pharmaceutical and drug development sectors, it serves as a key intermediate in the synthesis of novel therapeutic agents, including anti-inflammatory and antimicrobial compounds.[3] Its ability to interfere with metal-dependent biological processes also makes it a subject of investigation for enzyme inhibition and cell signaling studies.[3][5]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are compiled from various chemical databases and suppliers.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 19829-79-9 | [1][2] |

| Molecular Formula | C₁₀H₇NO₃ | [1][2] |

| Molecular Weight | 189.17 g/mol | [1][2] |

| Appearance | Pale yellow to reddish yellow powder | [3] |

| Boiling Point | 384.7 °C at 760 mmHg | [6] |

| Density | 1.48 g/cm³ | [6] |

| pKa | 1.34 | [5] |

| Solubility | Slightly soluble in DMSO (with heat/sonication) and Methanol. | [5] |

| Storage Conditions | 2 - 8 °C or -20°C Freezer, under inert atmosphere. | [3][5] |

| InChI | InChI=1S/C10H7NO3/c12-9-7(10(13)14)4-3-6-2-1-5-11-8(6)9/h1-5,12H,(H,13,14) | [1][2] |

| SMILES | C1=CC2=C(C(=C(C=C2)C(=O)O)O)N=C1 | [1][2] |

Safety and Hazard Information

Aggregated GHS hazard information indicates the following potential hazards associated with this compound.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H302: Harmful if swallowed.[2]

-

H335: May cause respiratory irritation.[2]

Standard personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound.[7]

Experimental Protocols

Protocol 1: Hypothetical Two-Step Synthesis

This protocol describes a potential method for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of 8-Hydroxyquinoline via Skraup Reaction

The Skraup reaction is a classic method for synthesizing quinolines. This generalized procedure uses o-aminophenol as the starting material.[7][8]

-

Reagent Preparation: In a fume hood, prepare a reaction vessel equipped with a reflux condenser and a mechanical stirrer.

-

Reaction Setup: To the reaction vessel, add o-aminophenol (1 eq.).

-

Addition of Reagents: Slowly and with vigorous stirring, add glycerol (approx. 3 eq.). Subsequently, add a dehydrating agent such as concentrated sulfuric acid and an oxidizing agent like o-nitrophenol (approx. 0.5 eq.).[7]

-

Heating: Heat the mixture, typically to around 130-140°C, for several hours.[8] The reaction is exothermic and should be carefully controlled.

-

Work-up: After cooling, the reaction mixture is poured into a large volume of water.

-

Neutralization: The acidic solution is carefully neutralized with a base (e.g., sodium hydroxide solution) to a pH of approximately 7-8 to precipitate the crude 8-hydroxyquinoline.[8]

-

Purification: The crude product is collected by filtration and can be purified by steam distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Carboxylation of 8-Hydroxyquinoline via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction introduces a carboxylic acid group onto a phenol ring.[9][10] This procedure is adapted from the general principles of the reaction and a protocol for a similar compound.[1][10]

-

Formation of Phenoxide: Dissolve the purified 8-hydroxyquinoline (1 eq.) from Step 1 in a suitable solvent (e.g., tetrahydrofuran). Add a strong base, such as potassium tert-butoxide (1 eq.), and stir the mixture, possibly under reflux, for approximately one hour to form the potassium salt.[1]

-

Solvent Exchange: Evaporate the solvent under reduced pressure. Dissolve the resulting solid phenoxide in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).[1]

-

Carboxylation: Heat the mixture to 115-120°C and pass dry carbon dioxide gas through the solution for several hours (e.g., 3 hours).[1][9] This step should be performed under pressure for optimal results.

-

Acidification: Cool the reaction mixture to room temperature and acidify it with a dilute mineral acid (e.g., 1% HCl) to precipitate the crude this compound.[1]

-

Purification: Collect the solid by filtration. For further purification, the solid can be dissolved in an aqueous potassium carbonate solution, filtered to remove insoluble impurities, and then re-precipitated by acidifying the filtrate. The final product should be washed and dried thoroughly.[1]

Protocol 2: General Method for Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra.

-

Analyze the spectra to confirm the presence of the expected aromatic, hydroxyl, and carboxylic acid protons and carbons, and verify the substitution pattern.

-

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the solid sample using a KBr pellet or an ATR accessory.

-

Identify characteristic absorption bands for O-H (broad, for both phenol and carboxylic acid), C=O (carboxylic acid), and C=N/C=C (aromatic rings) functional groups.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a technique such as Electrospray Ionization (ESI) Mass Spectrometry.

-

Determine the molecular weight by observing the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare it to the calculated value (189.17).

-

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the synthesis workflow and the primary mechanism of action for this compound.

Caption: Hypothetical synthesis workflow for this compound.

Caption: Mechanism of metalloenzyme inhibition via metal ion chelation.

References

- 1. 8-hydroxy-2-methylquinoline-7-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C10H7NO3 | CID 231363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. autechindustry.com [autechindustry.com]

- 7. researchgate.net [researchgate.net]

- 8. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to 8-Hydroxyquinoline-7-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline-7-carboxylic acid, a heterocyclic organic compound, is a subject of increasing interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, combining a metal-chelating 8-hydroxyquinoline core with a carboxylic acid moiety, bestow upon it a range of valuable physicochemical properties and biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, structural characteristics, and key physicochemical data. Furthermore, it presents a representative experimental protocol for its synthesis and explores its significant applications as a metal chelator and an enzyme inhibitor, complete with a detailed experimental workflow for kinase inhibition assays. This document aims to serve as a vital resource for researchers and professionals engaged in the exploration and utilization of this versatile molecule.

Chemical Identity and Physicochemical Properties

This compound is a derivative of quinoline, an aromatic heterocyclic compound. The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group on the quinoline scaffold are pivotal to its chemical behavior and functionality.

CAS Number: 19829-79-9[1]

Molecular Formula: C₁₀H₇NO₃[1]

Molecular Weight: 189.17 g/mol [1]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Canonical SMILES | C1=CC2=C(C(=C(C=C2)C(=O)O)O)N=C1 | PubChem |

| InChI Key | JYIAZVFJRYLCBH-UHFFFAOYSA-N | PubChem |

| Appearance | Pale yellow to reddish yellow powder | Chem-Impex |

| Purity | ≥ 98% (GC) | Chem-Impex |

| Storage Conditions | Store at 2 - 8 °C | Chem-Impex |

Experimental Protocols

Synthesis of this compound Derivatives

General Procedure for the Synthesis of 8-Hydroxy-2-methylquinoline-7-carboxylic acid: [2]

-

Preparation of the Potassium Salt: To a solution of 8-hydroxy-2-methylquinoline (100 mmol) in tetrahydrofuran (THF, 200 mL), potassium tert-butoxide (11.2 g, 100 mmol) is added.

-

Reaction and Evaporation: The reaction mixture is stirred vigorously under reflux for one hour. The volatile components are then removed by evaporation.

-

Carboxylation: The resulting residue is dissolved in dry N,N-dimethylformamide (DMF, 100 mL) and heated to 115 °C. Dry carbon dioxide (CO₂) is then passed through the reaction mixture for 3 hours, maintaining the temperature between 115-120 °C.

-

Acidification and Filtration: The reaction mixture is cooled to room temperature, and the residue is acidified with a 1% aqueous solution of hydrochloric acid. The resulting precipitate is collected by filtration.

-

Purification: The solid is dissolved in an aqueous solution of potassium carbonate and filtered. The aqueous layer is then acidified with a 1% aqueous solution of hydrochloric acid, and the resulting solid is collected by filtration.

-

Drying and Final Purification: The crude product is dried over P₄O₁₀ and further purified by extraction in a Soxhlet apparatus using ethyl acetate to yield the final product.

Application as a Metal Ion Chelator: A General Protocol for Fluorescence-based Detection

Derivatives of 8-hydroxyquinoline are widely employed as fluorescent probes for the detection of metal ions. The chelation of a metal ion by the 8-hydroxyquinoline moiety often leads to a significant change in the fluorescence properties of the molecule, enabling sensitive and selective detection.

General Protocol for Metal Ion Detection using an 8-Hydroxyquinoline-based Fluorescent Probe: [3]

-

Preparation of Solutions:

-

Prepare a stock solution of the 8-hydroxyquinoline-based fluorescent probe (e.g., 1 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).

-

Prepare stock solutions of various metal ion salts (e.g., 10 mM) in an appropriate solvent system (e.g., THF/H₂O mixture or a buffered aqueous solution like HEPES at physiological pH).

-

-

Fluorometric Titration:

-

In a cuvette, place a solution of the fluorescent probe at a fixed concentration (e.g., 20 µM) in the chosen buffer system.

-

Record the initial fluorescence emission spectrum of the probe solution.

-

Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

-

After each addition, record the fluorescence emission spectrum.

-

-

Selectivity Studies:

-

To assess the selectivity of the probe, repeat the fluorescence measurement with various other metal ions at the same concentration as the target ion.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a titration curve.

-

From this curve, the detection limit and binding stoichiometry can be determined.

-

Applications in Drug Development: Enzyme Inhibition

The 8-hydroxyquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Notably, derivatives of 8-hydroxyquinoline have emerged as potent inhibitors of various enzymes, including matrix metalloproteinases (MMPs) and Pim-1 kinase, which are implicated in diseases such as cancer.

Inhibition of Pim-1 Kinase

Pim-1 is a serine/threonine kinase that plays a crucial role in cell proliferation and survival, making it an attractive target for anticancer drug development. The this compound moiety has been identified as a key pharmacophore for the inhibition of Pim-1 kinase.

The following diagram illustrates a typical experimental workflow for assessing the inhibitory activity of a compound, such as an 8-hydroxyquinoline derivative, against Pim-1 kinase using a luminescence-based assay.

References

An In-depth Technical Guide to 8-Hydroxyquinoline-7-Carboxylic Acid: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 8-hydroxyquinoline-7-carboxylic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise, quantitative data and actionable experimental methodologies.

Core Physical and Chemical Properties

This compound, a derivative of the versatile chelating agent 8-hydroxyquinoline, presents a unique combination of functionalities that make it a compound of interest in medicinal chemistry and materials science. Its properties are largely dictated by the presence of the quinoline ring system, a hydroxyl group at position 8, and a carboxylic acid group at position 7.

Data Presentation: Quantitative Properties

The following tables summarize the key quantitative physical and chemical properties of this compound.

| Physical Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | --INVALID-LINK-- |

| Molecular Weight | 189.17 g/mol | --INVALID-LINK-- |

| Appearance | Pale yellow to reddish-yellow powder | --INVALID-LINK-- |

| Melting Point | 208-209 °C (decomposes) | --INVALID-LINK-- |

| Boiling Point (Predicted) | 384.7 ± 32.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.480 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa | 1.34 (Predicted) | --INVALID-LINK-- |

| Solubility | DMSO (Slightly, Heated, Sonicated), Methanol (Slightly) | --INVALID-LINK-- |

| Spectroscopic Data | Description | Source |

| ¹H NMR | Spectrum available | --INVALID-LINK-- |

| IR Spectroscopy | Spectrum available | --INVALID-LINK-- |

| UV-Vis Spectroscopy | Data available for the parent compound, 8-hydroxyquinoline | --INVALID-LINK-- |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis, purification, and analysis of this compound. Disclaimer: Some protocols are generalized from procedures for structurally similar compounds due to a lack of detailed, peer-reviewed protocols specifically for this compound.

Synthesis of this compound

A common route for the synthesis of 8-hydroxyquinoline derivatives is the Skraup-Doebner-von Miller reaction or variations thereof. A plausible synthetic approach for this compound involves the reaction of 2-amino-3-hydroxybenzoic acid with acrolein or a suitable equivalent in the presence of an oxidizing agent and a dehydrating acid.

Materials:

-

2-amino-3-hydroxybenzoic acid

-

Glycerol

-

Concentrated Sulfuric Acid

-

o-Nitrophenol (or other suitable oxidizing agent)

-

Sodium hydroxide solution (for workup)

-

Hydrochloric acid (for workup)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling.

-

To this mixture, add 2-amino-3-hydroxybenzoic acid and the oxidizing agent (e.g., o-nitrophenol).

-

Heat the reaction mixture gradually to approximately 130-140 °C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.

-

Filter the crude product, wash with cold water, and then redissolve in a dilute acid solution.

-

Reprecipitate the product by adjusting the pH to its isoelectric point.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

Purification by Recrystallization

Purification of the crude this compound can be achieved by recrystallization.[1]

Materials:

-

Crude this compound

-

Methanol (or another suitable solvent like ethanol or a solvent mixture)

Procedure:

-

Dissolve the crude product in a minimum amount of hot methanol.

-

If the solution is colored, treat it with a small amount of activated charcoal and heat for a short period.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol.

-

Dry the crystals in a vacuum oven. The purity can be checked by measuring the melting point and by spectroscopic methods.[1]

Spectroscopic Characterization

2.3.1. ¹H NMR Spectroscopy

Procedure:

-

Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

-

Expected Signals: The spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoline ring system, a signal for the hydroxyl proton, and a signal for the carboxylic acid proton. The predicted ¹H NMR spectrum in Pyridine-d₅ shows peaks at approximately δ = 7.30 (d), 7.41 (dd), 8.11 (dd), 8.36 (d), and 9.03 (dd) ppm.[2]

2.3.2. IR Spectroscopy

Procedure:

-

Prepare a sample of the solid product, either as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Bands: Key characteristic absorption bands would include a broad O-H stretch from the carboxylic acid and the phenol (around 3500-2500 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), C=C and C=N stretching vibrations from the aromatic rings (around 1600-1450 cm⁻¹), and C-O stretching vibrations (around 1200-1000 cm⁻¹).[3]

2.3.3. UV-Vis Spectroscopy

Procedure:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol).

-

Record the UV-Vis absorption spectrum over a range of approximately 200-400 nm.

-

Expected Absorption: The parent compound, 8-hydroxyquinoline, exhibits absorption maxima in the UV region, which can be attributed to π→π* transitions of the aromatic system.[4][5] Similar absorption patterns are expected for the carboxylic acid derivative, although shifts in the absorption maxima may occur due to the influence of the carboxyl group.

Biological Activity and Signaling Pathways

8-Hydroxyquinoline and its derivatives are known for their significant biological activities, which are often linked to their ability to chelate metal ions. This property can influence various cellular processes and signaling pathways.

Inhibition of Cystathionine Beta-Synthase (CBS)

Derivatives of 8-hydroxyquinoline have been identified as inhibitors of cystathionine beta-synthase (CBS), an enzyme involved in the transsulfuration pathway.[6][7] This pathway is crucial for the metabolism of homocysteine and the production of cysteine.

Caption: Inhibition of the Cystathionine Beta-Synthase (CBS) pathway by 8-hydroxyquinoline derivatives.

Modulation of the Calpain-Calpastatin Pathway

Studies on 8-hydroxyquinoline derivatives have shown their potential to modulate the calpain-calpastatin signaling pathway, which is implicated in neuronal cell death.[8]

References

- 1. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]

- 2. 8-Hydroxy-7-quinolinecarboxylic acid, CAS No. 19829-79-9 - iChemical [ichemical.com]

- 3. researchgate.net [researchgate.net]

- 4. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 8-Hydroxyquinoline-7-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 8-hydroxyquinoline-7-carboxylic acid, a valuable building block in medicinal chemistry and materials science. This document details a primary synthetic pathway, provides a comprehensive experimental protocol, and includes characterization data for the target compound.

Introduction

8-Hydroxyquinoline and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a carboxylic acid group at the 7-position of the 8-hydroxyquinoline core can significantly modulate its physicochemical properties, chelation potential, and biological activity. This guide focuses on a direct carboxylation approach, a potentially efficient method for the preparation of this compound.

Synthetic Pathway

The most direct and plausible method for the synthesis of this compound is through the direct carboxylation of 8-hydroxyquinoline. This reaction is analogous to the well-established Kolbe-Schmitt reaction, where a phenoxide is carboxylated using carbon dioxide. The electron-rich nature of the 8-hydroxyquinoline ring system, particularly at the positions ortho and para to the hydroxyl group (C7 and C5), facilitates this electrophilic substitution.

A detailed experimental protocol for a closely related analog, 8-hydroxy-2-methylquinoline-7-carboxylic acid, has been reported and serves as a strong template for the synthesis of the target compound.[1] This reaction proceeds via the formation of a potassium salt of the hydroxyquinoline, which then reacts with carbon dioxide under heat.

Experimental Protocol: Direct Carboxylation of 8-Hydroxyquinoline

This protocol is adapted from the synthesis of 8-hydroxy-2-methylquinoline-7-carboxylic acid and is expected to yield the desired product.[1]

Materials:

-

8-Hydroxyquinoline

-

Potassium tert-butoxide (t-BuOK)

-

Tetrahydrofuran (THF), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Carbon dioxide (CO2), dry gas

-

Hydrochloric acid (HCl), 1% aqueous solution

-

Potassium carbonate (K2CO3), aqueous solution

-

Phosphorus pentoxide (P4O10) or other suitable drying agent

-

Ethyl acetate (EtOAc)

Procedure:

-

Formation of the Potassium Salt: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyquinoline (1 equivalent) in anhydrous THF.

-

To this solution, add potassium tert-butoxide (1 equivalent).

-

The reaction mixture is then stirred vigorously and heated to reflux for 1 hour to ensure complete formation of the potassium salt.

-

Solvent Exchange: After reflux, the THF is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is dissolved in anhydrous DMF.

-

Carboxylation: The DMF solution is heated to 115-120 °C. Dry carbon dioxide gas is then bubbled through the heated reaction mixture for a minimum of 3 hours.

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled reaction mixture is acidified with a 1% aqueous solution of hydrochloric acid, which will precipitate the crude product.

-

The precipitate is collected by filtration.

-

The crude solid is then dissolved in an aqueous solution of potassium carbonate to separate it from non-acidic impurities.

-

The basic solution is filtered, and the filtrate is re-acidified with a 1% aqueous HCl solution to precipitate the purified this compound.

-

The final product is collected by filtration, washed with water, and dried under vacuum over a suitable drying agent such as P4O10.

-

-

Further Purification (Optional): The product can be further purified by recrystallization or Soxhlet extraction with a suitable solvent like ethyl acetate.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of the analogous compound, 8-hydroxy-2-methylquinoline-7-carboxylic acid, which can be used as an expected benchmark for the synthesis of this compound.[1]

| Parameter | Value |

| Starting Material | 8-Hydroxy-2-methylquinoline |

| Product | 8-Hydroxy-2-methylquinoline-7-carboxylic acid |

| Yield | 59% |

| Melting Point | 206-207 °C (decomposes) |

Characterization Data for this compound:

-

¹H NMR Spectrum: Spectral data for the target compound is available and can be used to confirm its identity.[2]

Mandatory Visualization

The following diagram illustrates the proposed synthesis pathway for this compound.

References

The Multifaceted Biological Activities of 8-Hydroxyquinoline-7-carboxylic Acid and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Their inherent ability to chelate metal ions is central to their mechanisms of action, leading to significant interest in their potential as therapeutic agents. This technical guide provides an in-depth overview of the anticancer and antimicrobial activities of 8-hydroxyquinoline-7-carboxylic acid and related derivatives. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and a visualization of the proposed signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the 8-hydroxyquinoline scaffold.

Introduction

8-Hydroxyquinoline (8HQ) is a bicyclic heterocyclic compound consisting of a pyridine ring fused to a phenol ring.[1] The presence of the hydroxyl group at the 8-position and the nitrogen atom in the pyridine ring enables 8HQ and its derivatives to act as potent bidentate chelating agents for various metal ions, such as iron, copper, and zinc.[2][3] This chelation capability is widely considered to be the cornerstone of their diverse biological activities.[4][5]

Derivatives of 8-hydroxyquinoline have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, antifungal, anti-inflammatory, and neuroprotective effects.[1][6] The substitution pattern on the quinoline ring plays a crucial role in modulating the biological efficacy and specificity of these compounds. For instance, substitutions at the C5 and C7 positions have been shown to significantly influence antimicrobial activity.[5] This guide focuses specifically on the anticancer and antimicrobial properties of this compound and its analogous derivatives, providing a detailed examination of their biological evaluation.

Anticancer Activity

Derivatives of 8-hydroxyquinoline have emerged as promising candidates for anticancer drug development. Their cytotoxic effects have been observed across a range of cancer cell lines. The proposed mechanism of action often involves the disruption of metal homeostasis within cancer cells, leading to increased oxidative stress and the induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various 8-hydroxyquinoline derivatives against several human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 8-Hydroxy-2-quinolinecarbaldehyde | MDA-MB-231 (Breast) | 12.5 - 25 (µg/mL) | [7][8] |

| T-47D (Breast) | 12.5 - 25 (µg/mL) | [7][8] | |

| Hs578t (Breast) | 12.5 - 25 (µg/mL) | [7][8] | |

| SaoS2 (Osteosarcoma) | 12.5 - 25 (µg/mL) | [7][8] | |

| K562 (Leukemia) | 12.5 - 25 (µg/mL) | [7][8] | |

| SKHep1 (Liver) | 12.5 - 25 (µg/mL) | [7][8] | |

| Hep3B (Liver) | 6.25 | [7][8] | |

| [Pt(QCl)Cl₂]·CH₃OH (YLN1) | MDA-MB-231 (Breast) | 5.49 | [9] |

| [Pt(QBr)Cl₂]·CH₃OH (YLN2) | MDA-MB-231 (Breast) | 7.09 | [9] |

| 5,7-dihalo-substituted-8-hydroxyquinolines (Copper and Zinc complexes) | Hepatoma, Ovarian, Non-small-cell lung | 0.0014 - 32.13 | [10] |

| 8-hydroxyquinoline thiosemicarbazones (Copper(II) complex) | Various cancer cells | < 1 | [10] |

| Phenylalkylamides of 8-hydroxyquinoline (C-7 substituted) | MMP-2 | 0.81 - 10 | [1] |

| MMP-9 | 1.3 - 10 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11] It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

8-Hydroxyquinoline derivative stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., isopropanol, DMSO)[12]

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cancer cells during their exponential growth phase.[11] Perform a cell count and determine cell viability (e.g., using trypan blue exclusion). Seed the cells into 96-well plates at an optimized density (typically 1 x 10⁴ to 1.5 x 10⁵ cells/mL) in a final volume of 100 µL of complete culture medium per well.[13] Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the 8-hydroxyquinoline derivative from the stock solution in complete culture medium to achieve the desired final concentrations.[13] After the overnight incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.[11] Include appropriate controls: a vehicle control (cells treated with the solvent used to dissolve the compound) and an untreated control (cells in fresh medium only).[11]

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[13]

-

MTT Addition: Following the treatment incubation, add 10-20 µL of the MTT solution to each well.[12][14] Incubate the plate for an additional 2-4 hours at 37°C.[11] During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.[11]

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-200 µL of the solubilization solution (e.g., isopropanol) to each well to dissolve the formazan crystals.[12][14] Place the plate on an orbital shaker for about 15-30 minutes to ensure complete dissolution.[12]

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength between 550 and 600 nm.[14] A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

8-Hydroxyquinoline derivatives have demonstrated potent activity against a wide range of pathogenic bacteria, including drug-resistant strains. Their primary mechanism of antimicrobial action is attributed to their ability to chelate essential metal ions, thereby disrupting crucial bacterial cellular processes.[4]

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of various 8-hydroxyquinoline derivatives against several bacterial strains, with data presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of the compound that inhibits visible bacterial growth).

| Compound/Derivative | Bacterial Strain | MIC (µM) | Reference |

| 8-Hydroxyquinoline | Escherichia coli | 3.44 - 13.78 | [15] |

| Gram-positive bacteria | 3.44 - 13.78 | [15] | |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus epidermidis | 4 - 16 (µg/mL) | [1] |

| Staphylococcus aureus | 4 - 16 (µg/mL) | [1] | |

| Enterococcus faecalis | 4 - 16 (µg/mL) | [1] | |

| Enterococcus faecium | 4 - 16 (µg/mL) | [1] | |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 | [16][17] |

| Mycobacterium smegmatis | 1.56 | [16][17] | |

| Methicillin-sensitive S. aureus (MSSA) | 2.2 | [16][17] | |

| Methicillin-resistant S. aureus (MRSA) | 1.1 | [16][17] | |

| 8-O-prenyl derivative | Mycobacterium smegmatis (biofilm) | 12.5 | [16][17] |

| Methicillin-resistant S. aureus (MRSA) | 12.5 | [16][17] | |

| Novel 8-hydroxyquinoline derivative (5) | Vibrio parahaemolyticus | 10⁻⁶ (mg/mL) | [18] |

| Staphylococcus aureus | 10⁻⁶ (mg/mL) | [18] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20]

Materials:

-

96-well microtiter plates

-

Bacterial strains of interest

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth, NYCIII broth for fastidious microbes)[2][21]

-

8-Hydroxyquinoline derivative stock solution

-

Sterile saline or PBS

-

Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL)[2]

-

Microplate reader (optional, for automated reading)

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the 8-hydroxyquinoline derivative in the appropriate broth medium directly in the 96-well plate.[2] The final volume in each well is typically 100 µL.

-

Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard.[2] This suspension is then further diluted in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.[2] Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.[2] For anaerobic bacteria, incubation should be performed under appropriate anaerobic conditions.[21]

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[20] Growth is typically assessed by observing the turbidity in the wells. The absence of turbidity indicates inhibition of bacterial growth.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for 8-hydroxyquinoline and its derivatives is their ability to chelate essential metal ions.[4] This disruption of metal homeostasis can trigger a cascade of downstream events leading to cell death in both cancer cells and microorganisms.

Proposed Mechanism of Action

The chelation of intracellular metal ions, particularly iron and copper, by 8-hydroxyquinoline derivatives can lead to the generation of reactive oxygen species (ROS) through Fenton-like reactions.[22] This increase in oxidative stress can cause damage to vital cellular components, including DNA, proteins, and lipids. In cancer cells, this can trigger apoptotic pathways. In bacteria, the disruption of metal-dependent enzymes and the induction of oxidative stress lead to bactericidal effects.[22]

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the initial biological evaluation of novel 8-hydroxyquinoline derivatives.

Conclusion

This compound and its derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. Their efficacy as both anticancer and antimicrobial agents, largely driven by their metal-chelating properties, makes them attractive scaffolds for further drug development. The data and protocols presented in this guide offer a foundational resource for researchers in this field. Future work should focus on elucidating more detailed mechanisms of action, exploring structure-activity relationships to enhance potency and selectivity, and advancing promising lead compounds into preclinical and clinical development.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Frontiers | Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. texaschildrens.org [texaschildrens.org]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. researchgate.net [researchgate.net]

- 16. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 8-Hydroxyquinoline-7-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-hydroxyquinoline-7-carboxylic acid, a versatile heterocyclic compound with applications in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols relevant for the characterization of this and structurally related molecules.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for this compound. It is important to note that while some experimental data for related compounds is available, a complete, peer-reviewed dataset for this specific molecule is not consistently reported in the literature. The ¹H NMR data presented is based on prediction and data from commercial suppliers, and the ¹³C NMR, IR, and MS data are based on typical values for this class of compounds.

Table 1: ¹H NMR Spectral Data (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 9.03 | dd | J = 4.0, 1.3 |

| H-3 | 7.41 | dd | J = 8.3, 4.1 |

| H-4 | 8.11 | dd | J = 8.3, 1.6 |

| H-5 | 7.30 | d | J = 8.7 |

| H-6 | 8.36 | d | J = 8.6 |

| -OH | br s | ||

| -COOH | br s |

Solvent: Pyridine-d₅, Frequency: 400.1 MHz. Data is predicted and should be confirmed experimentally.

Table 2: ¹³C NMR Spectral Data (Typical)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~137 |

| C-4a | ~140 |

| C-5 | ~118 |

| C-6 | ~129 |

| C-7 | ~115 |

| C-8 | ~155 |

| C-8a | ~128 |

| -COOH | ~170 |

Note: These are approximate chemical shifts based on known values for 8-hydroxyquinoline derivatives. Actual values will be dependent on the solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data (Typical Absorption Bands)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid and phenol) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |

| ~1300 | Medium | C-O stretch |

| ~1200 | Medium | O-H bend |

Table 4: Mass Spectrometry (MS) Data (Predicted Fragmentation)

| m/z | Interpretation |

| 189 | [M]⁺ (Molecular Ion) |

| 172 | [M-OH]⁺ |

| 144 | [M-COOH]⁺ |

| 116 | Loss of CO from [M-COOH]⁺ |

Note: Fragmentation patterns can vary significantly with the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on common practices for the analysis of 8-hydroxyquinoline derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and allow for the observation of exchangeable protons.

-

-

Instrumentation and Data Acquisition:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire data with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a spectral width of approximately 220 ppm with proton decoupling. A longer relaxation delay (5-10 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation and Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect data over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Perform a background scan with an empty sample compartment or a pure KBr pellet before scanning the sample.

-

3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation and Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns of the molecular ion.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical workflow for obtaining and interpreting NMR, IR, and MS spectroscopic data for a chemical compound.

A Technical Guide to the Solubility of 8-Hydroxyquinoline-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 8-hydroxyquinoline-7-carboxylic acid in various solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing established qualitative solubility information and a comprehensive experimental protocol for determining the solubility of this compound. This guide is intended to support researchers and professionals in drug development and related fields in their handling and application of this compound.

Introduction to this compound

This compound is a derivative of 8-hydroxyquinoline, a versatile chelating agent. The addition of a carboxylic acid group at the 7-position modifies its physicochemical properties, including its solubility, which is a critical parameter in various applications such as drug formulation, analytical chemistry, and material science. Understanding the solubility of this compound in different solvent systems is essential for its effective use in research and development.

Qualitative Solubility Data

Currently, detailed quantitative solubility data for this compound across a wide range of solvents is not extensively reported in peer-reviewed journals or chemical databases. However, qualitative solubility information is available from chemical suppliers and safety data sheets.

| Solvent | Qualitative Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Heating and sonication may be required.[1] |

| Methanol | Slightly Soluble |

It is important to note that "slightly soluble" is a general term and the actual solubility can be influenced by factors such as temperature, pH, and the presence of other solutes. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a widely used and reliable technique for determining the solubility of a solid compound in a liquid solvent.[2][3][4] The following protocol outlines the steps to determine the solubility of this compound.

Materials and Apparatus

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Conical flasks with stoppers

-

Thermostatic water bath or incubator

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters, vacuum filtration)

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven

-

Desiccator

Experimental Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically, cease stirring and observe if undissolved solid remains.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, stop stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

-

Immediately filter the collected sample through a suitable filter (e.g., a 0.45 µm syringe filter) to remove any undissolved particles. The filtration apparatus should also be at the experimental temperature.

-

-

Gravimetric Analysis:

-

Transfer the clear filtrate to a pre-weighed, clean, and dry evaporation dish.

-

Accurately weigh the evaporation dish containing the filtrate.

-

Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Once the solvent is completely evaporated, place the evaporation dish in a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dry solid residue.

-

Repeat the drying and weighing steps until a constant weight is obtained.

-

Data Calculation

The solubility can be calculated using the following formula:

Solubility (g/L) = (Weight of residue (g) / Volume of filtrate (L))

-

Weight of residue (g) = (Weight of dish with residue) - (Weight of empty dish)

-

Volume of filtrate (L) = The known volume of the filtrate collected.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound via the gravimetric method.

Conclusion

While quantitative solubility data for this compound remains scarce in the public domain, this guide provides the available qualitative information and a detailed, practical protocol for its experimental determination. The provided gravimetric method is a robust and accessible technique for researchers to obtain reliable solubility data in various solvents, which is crucial for advancing research and development involving this compound. Accurate solubility data is fundamental for applications ranging from formulation development in the pharmaceutical industry to the design of novel materials and analytical methods.

References

Theoretical Investigations into 8-Hydroxyquinoline-7-Carboxylic Acid: A Computational and Spectroscopic Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 8-hydroxyquinoline-7-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Drawing from computational and spectroscopic analyses of 8-hydroxyquinoline and its derivatives, this document outlines the molecule's structural properties, vibrational characteristics, and potential interaction mechanisms. While direct, in-depth theoretical studies exclusively on the 7-carboxylic acid derivative are limited, this guide synthesizes available data from closely related compounds to provide a robust analytical framework.

Molecular Structure and Properties

This compound belongs to the 8-hydroxyquinoline (8-HQ) family, which are recognized for their potent metal-chelating properties and diverse biological activities.[1] The addition of a carboxylic acid group at the 7th position is known to be crucial for certain biological functions, including anti-HIV activity.[2]

Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of 8-hydroxyquinoline and its derivatives.[3] These studies provide insights into bond lengths, bond angles, and electronic charge distribution, which are fundamental to understanding the molecule's reactivity and interaction with biological targets.

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | PubChem[4] |

| Molecular Weight | 189.17 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| InChIKey | JYIAZVFJRYLCBH-UHFFFAOYSA-N | PubChem[4] |

| SMILES | C1=CC2=C(C(=C(C=C2)C(=O)O)O)N=C1 | PubChem[4] |

Computational and Experimental Protocols

The theoretical and experimental characterization of 8-hydroxyquinoline derivatives involves a combination of computational modeling and spectroscopic techniques.

Computational Methodology (DFT)

A typical computational workflow for analyzing 8-hydroxyquinoline derivatives is outlined below. This approach is essential for predicting molecular properties and interpreting experimental data.

Caption: A generalized workflow for the computational analysis of 8-hydroxyquinoline derivatives using DFT.

Protocol:

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly employed.[5]

-

Vibrational Frequency Analysis: This is performed to confirm that the optimized structure is a true minimum on the potential energy surface and to calculate theoretical vibrational spectra (IR and Raman).

-

Electronic Structure Analysis: The highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP) are calculated to understand the molecule's reactivity and charge distribution.[6]

-

Spectroscopic Simulation: Theoretical IR, Raman, and NMR spectra are simulated to aid in the interpretation of experimental data.[7]

-

Docking and Reactivity Studies: Molecular docking simulations can be used to predict the binding affinity and mode of interaction with biological targets.[6]

Spectroscopic Analysis

Experimental verification of the theoretical findings is crucial. The following spectroscopic techniques are commonly used to characterize 8-hydroxyquinoline derivatives.

Table 2: Spectroscopic Techniques and Their Applications

| Technique | Application |

| FT-IR Spectroscopy | Identifies functional groups and vibrational modes. The phenolic -OH stretching vibration is a key feature.[8] |

| FT-Raman Spectroscopy | Complements FT-IR data, providing information on non-polar bonds and molecular symmetry.[6] |

| UV-Vis Spectroscopy | Characterizes electronic transitions and can be used to study metal complexation.[9] |

| NMR Spectroscopy (¹H and ¹³C) | Elucidates the detailed molecular structure and connectivity of atoms.[7][10] |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, confirming the molecular formula.[7] |

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: The sample is typically prepared as a KBr pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The obtained spectrum is compared with theoretical calculations and literature data to assign the vibrational bands to specific functional groups and modes of vibration.

Vibrational Analysis

Table 3: Key Vibrational Frequencies of 8-Hydroxyquinoline Derivatives (Theoretical)

| Vibrational Mode | Wavenumber (cm⁻¹) | Description | Source |

| O-H stretch | ~3750 | Stretching of the hydroxyl group. | [5] |

| C=O stretch | ~1700-1750 | Stretching of the carbonyl group in the carboxylic acid. | |

| C=N stretch | ~1600 | Stretching of the carbon-nitrogen bond in the quinoline ring. | [8] |

| C-O stretch | ~1200-1300 | Stretching of the carbon-oxygen bond of the phenol and carboxylic acid. |

Note: These are approximate values based on DFT calculations of related carboxylic acids and 8-hydroxyquinoline derivatives and may vary for this compound.

Metal Chelation Mechanism

A hallmark of 8-hydroxyquinoline and its derivatives is their ability to act as bidentate chelating agents, forming stable complexes with a variety of metal ions.[2][11] The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group are the two donor atoms involved in coordination.[9] This chelation is often responsible for the biological activity of these compounds.[1]

References

- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. DFT studies of the bonding mechanism of 8-hydroxyquinoline and derivatives on the (111) aluminum surface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C10H7NO3 | CID 231363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jchemlett.com [jchemlett.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. rroij.com [rroij.com]

The Genesis of a Therapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Quinoline Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The quinoline carboxylic acids represent a cornerstone in the history of antimicrobial chemotherapy. From their serendipitous discovery to the rational design of highly potent fluoroquinolones, this class of compounds has profoundly impacted the treatment of bacterial infections. This technical guide provides a comprehensive overview of the discovery, historical development, and core scientific principles of quinoline carboxylic acids, intended for professionals in the fields of drug discovery and development.

Early Discoveries: From Coal Tar to the First Synthetic Antibacterial

The story of quinoline carboxylic acids begins not in a pharmaceutical laboratory, but in the byproducts of industrial processes. The parent compound, quinoline, was first isolated from coal tar in 1834.[1] However, its therapeutic potential remained largely unexplored for over a century.

The journey towards antibacterial quinolones commenced with the synthesis of nalidixic acid, the first synthetic quinolone antibiotic.[2] Discovered by George Lesher and his colleagues in the 1960s as a byproduct of chloroquine synthesis, nalidixic acid marked a pivotal moment in the fight against bacterial infections.[3] Introduced for clinical use in 1967, it exhibited activity primarily against Gram-negative bacteria and was mainly used for treating urinary tract infections.[4][5] However, its modest potency and the rapid development of bacterial resistance limited its broader applications.[4]

Following the discovery of nalidixic acid, further research led to the development of other first-generation quinolones, such as oxolinic acid and cinoxacin, in the 1970s.[6][7][8] These compounds offered marginal improvements over nalidixic acid but did not significantly expand the therapeutic utility of the class.[4]

The Fluorine Revolution: Emergence of the Fluoroquinolones

A significant breakthrough occurred in the late 1970s and 1980s with the introduction of a fluorine atom into the quinolone structure, giving rise to the fluoroquinolones.[4][9] This structural modification dramatically enhanced the antibacterial potency and broadened the spectrum of activity.

Norfloxacin , developed in 1978, was a pioneering fluoroquinolone with a fluorine atom at position 6 and a piperazinyl group at position 7.[4][6] This compound exhibited significantly improved activity against Gram-negative bacteria, including Pseudomonas aeruginosa, and also showed activity against Gram-positive bacteria.[6]

The development of ciprofloxacin in 1981 by scientists at Bayer represented another major leap forward.[4] The substitution of an ethyl group with a cyclopropyl group at the N-1 position of the norfloxacin structure resulted in a dramatic increase in antibacterial potency, particularly against Gram-negative pathogens.[10][11] Ciprofloxacin, introduced in 1987, became one of the most widely prescribed antibiotics globally.[12][13]

Further advancements led to the development of third-generation fluoroquinolones like levofloxacin . Levofloxacin is the pure S-(-)-enantiomer of the racemic ofloxacin.[14] Researchers discovered that the antibacterial activity of ofloxacin resided almost exclusively in its S-(-)-isomer, which was found to be 8 to 128 times more active than the R-(+)-enantiomer.[14] This "chiral switch" resulted in a more potent and refined therapeutic agent with an enhanced clinical profile.[14] Levofloxacin was patented in 1985 and first approved for medical use in Japan in 1993.[14]

Quantitative Data: Antibacterial Activity of Key Quinolone Carboxylic Acids

The following tables summarize the in-vitro activity of selected quinolone carboxylic acids against various bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency.

| Antibiotic | Organism | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| Nalidixic Acid | Escherichia coli | - | - | >32 |

| Ciprofloxacin | Pseudomonas aeruginosa | - | 0.25 | 1 |

| Levofloxacin | Streptococcus pneumoniae | 0.5 - 2 | 1 | 1 |

| Ciprofloxacin | Streptococcus pneumoniae | 0.5 - 2 | 1 | 2 |

| Ofloxacin | Streptococcus pneumoniae | 0.5 - 1 | - | - |

| Sparfloxacin | Streptococcus pneumoniae | 0.12 - 0.5 | - | - |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively. Data compiled from multiple sources.[10][15][16][17]

| Fluoroquinolone | Gram-Positive Bacteria (Median MIC mg/ml) | Gram-Negative Bacteria (Median MIC mg/ml) |

| Ciprofloxacin | - | 0.19 |

| Ofloxacin | - | 1.5 |

| Levofloxacin | - | 0.5 |

| Gatifloxacin | 0.094 | 0.5 |

| Moxifloxacin | 0.094 | 2 |

Comparative median MICs of various fluoroquinolones against ciprofloxacin-susceptible isolates.[18]

Experimental Protocols: Synthesis of Quinolone Carboxylic Acids

The synthesis of quinoline carboxylic acids has been achieved through several classical and modern organic reactions. Below are generalized protocols for key synthetic methods.

Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis

The Pfitzinger reaction is a fundamental method for synthesizing substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group in the presence of a base.[14]

Materials:

-

Isatin

-

Carbonyl compound (e.g., acetophenone)

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Hydrochloric acid (HCl) or Acetic acid

Procedure:

-

Prepare a solution of KOH in ethanol.

-

Add isatin to the basic solution and stir to facilitate the ring opening to form a keto-acid intermediate.

-

Add the carbonyl compound to the reaction mixture.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture and pour it into ice-water.

-

Acidify the solution with HCl or acetic acid to precipitate the quinoline-4-carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry.[14][19]

Gould-Jacobs Reaction for 4-Hydroxyquinoline Synthesis

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate.[3][20]

Materials:

-

Aniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-boiling solvent (e.g., diphenyl ether)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Heat a mixture of aniline and DEEM to form the anilidomethylenemalonate intermediate.

-

Dissolve the intermediate in a high-boiling solvent and heat to a high temperature (around 250 °C) to induce thermal cyclization.

-

Cool the reaction mixture to precipitate the 4-hydroxy-3-carboethoxyquinoline product.

-

Hydrolyze the ester group using an aqueous solution of NaOH.

-

Acidify the solution with HCl to precipitate the 4-hydroxyquinoline-3-carboxylic acid.

-

Further heating can be applied for decarboxylation to yield 4-hydroxyquinoline.[3][20]

Synthesis of Norfloxacin

A representative synthesis of norfloxacin involves the following key steps:

Procedure:

-

Synthesis of the quinoline core: 3-Chloro-4-fluoroaniline is reacted with diethyl malonate to form an intermediate, which is then cyclized at high temperature to form 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester.

-

N-alkylation: The quinoline intermediate is alkylated with ethyl iodide to introduce the ethyl group at the N-1 position.

-

Nucleophilic substitution: The 7-chloro substituent is displaced by piperazine to introduce the piperazine ring at the C-7 position.

-

Hydrolysis: The ester group is hydrolyzed to the carboxylic acid to yield norfloxacin.[7][21][22]

Synthesis of Ciprofloxacin

A common synthetic route to ciprofloxacin is as follows:

Procedure:

-

Formation of the quinolone core: A key intermediate, 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is synthesized starting from 2,4-dichloro-5-fluorobenzoyl chloride.

-

Piperazine condensation: This intermediate is then reacted with piperazine in a suitable solvent like DMSO at an elevated temperature.

-

Work-up and purification: After the reaction is complete, the mixture is cooled, and the pH is adjusted to precipitate ciprofloxacin, which is then filtered, washed, and dried.[23][24]

Synthesis of Levofloxacin

The synthesis of levofloxacin involves the preparation of the key chiral intermediate, (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][6][14]benzoxazine-6-carboxylic acid (Levofloxacin Q-acid), followed by condensation with N-methylpiperazine.[12][25]

Procedure:

-

Enantioselective synthesis of Levofloxacin Q-acid: This can be achieved through various methods, including chiral resolution of a racemic precursor or asymmetric synthesis.

-

Condensation with N-methylpiperazine: The enantiomerically pure Levofloxacin Q-acid is reacted with N-methylpiperazine in a polar solvent such as DMSO.

-

Purification: The crude levofloxacin is then purified, often by crystallization from a suitable solvent system like ethanol/water, to obtain the final product as a hemihydrate.[12][25]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone carboxylic acids exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][26][27] These enzymes are crucial for managing the topology of bacterial DNA during replication, transcription, and repair.

-

DNA Gyrase: This enzyme is the primary target in most Gram-negative bacteria.[9][27] It introduces negative supercoils into the bacterial DNA, a process vital for relieving the torsional stress that accumulates ahead of the replication fork.

-

Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target.[9][27] This enzyme is responsible for decatenating (unlinking) the daughter DNA molecules after replication.

Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand DNA breaks.[6][28] This blockage of DNA replication and the subsequent DNA damage ultimately result in bacterial cell death.

Signaling Pathway and Experimental Workflow Diagrams

Caption: A timeline illustrating the key milestones in the development of quinoline carboxylic acids.

Caption: A flowchart outlining the key steps in the Pfitzinger synthesis of quinoline-4-carboxylic acids.

Caption: A diagram illustrating the signaling pathway of fluoroquinolone-mediated bacterial cell death.

Conclusion

The discovery and development of quinoline carboxylic acids represent a remarkable journey of scientific innovation. From the initial discovery of nalidixic acid to the highly engineered fluoroquinolones of today, this class of antibiotics has provided clinicians with powerful tools to combat a wide range of bacterial infections. The ongoing exploration of structure-activity relationships and the pursuit of novel derivatives continue to be critical in addressing the challenge of emerging antibiotic resistance, ensuring that the legacy of the quinolones endures in the ongoing battle against infectious diseases.

References

- 1. iipseries.org [iipseries.org]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ablelab.eu [ablelab.eu]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. CN114478573A - Synthetic method of levofloxacin - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. The susceptibility of Streptococcus pneumoniae to levofloxacin and other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. benchchem.com [benchchem.com]

- 13. Quinolones: Action and Resistance Updated - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. academic.oup.com [academic.oup.com]

- 16. smj.org.sa [smj.org.sa]

- 17. benchchem.com [benchchem.com]